molecular formula C19H15N5O5 B11701749 2(N'-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide

2(N'-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide

Cat. No.: B11701749
M. Wt: 393.4 g/mol
InChI Key: WDXLUHXPLCPBGQ-UHFFFAOYSA-N
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Description

2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide is a complex organic compound that features an indole core, a hydrazine linkage, and a nitro-substituted acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Allylation: The indole core is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Hydrazone Formation: The allylated indole is reacted with hydrazine hydrate to form the hydrazone linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the indole nitrogen.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its hydrazone linkage.

    Antimicrobial Activity: Possible antimicrobial properties due to the presence of the nitro group.

Medicine

    Drug Development: Investigated for potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide would depend on its specific biological target. Generally, compounds with hydrazone linkages can act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The nitro group can also participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-phenyl)-acetamide: Similar structure but without the additional oxo group.

    N-(3-nitro-phenyl)-2-(1-allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-acetamide: Similar structure but with different substitution patterns.

Uniqueness

The unique combination of the indole core, hydrazone linkage, and nitro-substituted acetamide group in 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H15N5O5

Molecular Weight

393.4 g/mol

IUPAC Name

N'-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-N-(3-nitrophenyl)oxamide

InChI

InChI=1S/C19H15N5O5/c1-2-10-23-15-9-4-3-8-14(15)16(19(23)27)21-22-18(26)17(25)20-12-6-5-7-13(11-12)24(28)29/h2-9,11,27H,1,10H2,(H,20,25)

InChI Key

WDXLUHXPLCPBGQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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